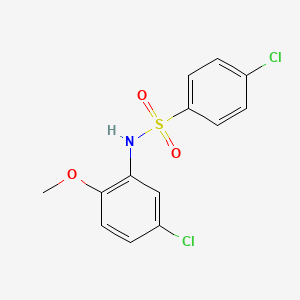
4-chloro-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The compound has been utilized in various chemical syntheses and reactions. For instance, a study by Rozentsveig et al. (2011) explored its reaction with thiourea in DMF, leading to the formation of 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine, a compound with potential pharmaceutical applications.Molecular Structure Analysis
The structure of the compounds was confirmed using various spectroscopic and analytical techniques . A clear intra-molecular charge transfer was perceived in the ligand and its metal complexes .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
4-chloro-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide has been utilized in various chemical syntheses and reactions. For instance, a study by Rozentsveig et al. (2011) explored its reaction with thiourea in DMF, leading to the formation of 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine, a compound with potential pharmaceutical applications (Rozentsveig et al., 2011).
Antifungal Applications
Gupta and Halve (2015) synthesized a series of derivatives involving this compound and tested their antifungal properties. They found significant antifungal activity against fungi like Aspergillus niger & Aspergillus flavus (Gupta & Halve, 2015).
Anticancer and Antimicrobial Applications
Several studies have investigated the anticancer and antimicrobial properties of compounds derived from this compound. For example, Kumar et al. (2014) synthesized derivatives and evaluated their in vitro antimicrobial and anticancer activities, identifying several compounds with potent effects (Kumar et al., 2014). Additionally, Slawiński and Brzozowski (2006) synthesized derivatives with potential antitumor activity, finding some compounds with remarkable selectivity toward certain cancer cell lines (Slawiński & Brzozowski, 2006).
Herbicide and Agrochemical Research
In the field of agrochemicals, Sweetser et al. (1982) studied the metabolism of chlorsulfuron, a compound related to this compound, in plants. They identified its role in the selectivity of the herbicide for small grains, contributing to the understanding of its mechanism of action in agricultural applications (Sweetser et al., 1982).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that benzenesulfonamide derivatives can interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been reported to have various effects, such as anti-inflammatory and anticancer actions .
Propiedades
IUPAC Name |
4-chloro-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-19-13-7-4-10(15)8-12(13)16-20(17,18)11-5-2-9(14)3-6-11/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWMTCDPIWGDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]hydrazinecarboxylate](/img/structure/B3844874.png)
![O-methyl [(2-chlorophenyl)acetyl]thiocarbamate](/img/structure/B3844878.png)
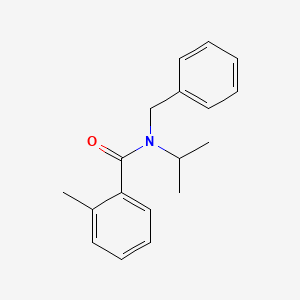
![ethyl [2-(2-oxo-4-hexen-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B3844889.png)
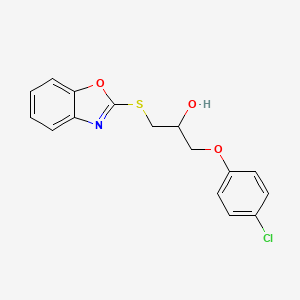

![N-{2-[2-(2-chlorobenzoyl)hydrazono]propyl}acetamide](/img/structure/B3844922.png)
![2-(benzylideneamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3844935.png)

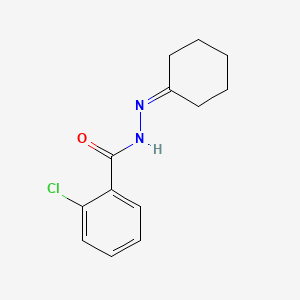
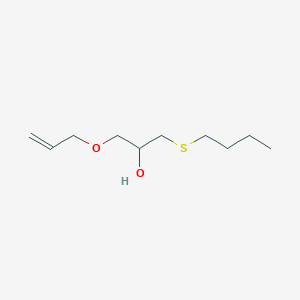
![N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]terephthalamide](/img/structure/B3844970.png)
![N'-[1-(4-fluorophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3844971.png)
